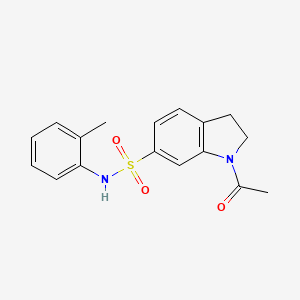
1-acetyl-N-(2-methylphenyl)-6-indolinesulfonamide
Vue d'ensemble
Description
1-acetyl-N-(2-methylphenyl)-6-indolinesulfonamide, commonly known as ML-7, is a potent and selective inhibitor of myosin light chain kinase (MLCK). It is a small molecule that has been extensively studied for its potential applications in various fields, including scientific research.
Mécanisme D'action
ML-7 binds to the ATP-binding site of 1-acetyl-N-(2-methylphenyl)-6-indolinesulfonamide and inhibits its activity by preventing the transfer of phosphate from ATP to the regulatory light chain of myosin. This results in a decrease in myosin phosphorylation and muscle contraction.
Biochemical and Physiological Effects:
ML-7 has been shown to have a range of biochemical and physiological effects. In addition to its role in muscle contraction, 1-acetyl-N-(2-methylphenyl)-6-indolinesulfonamide has been implicated in various cellular processes, including cell migration, cytokinesis, and vesicle transport. ML-7 has been shown to inhibit these processes by inhibiting 1-acetyl-N-(2-methylphenyl)-6-indolinesulfonamide activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ML-7 is its selectivity for 1-acetyl-N-(2-methylphenyl)-6-indolinesulfonamide. It has been shown to have minimal effects on other kinases, making it a useful tool for studying the specific role of 1-acetyl-N-(2-methylphenyl)-6-indolinesulfonamide in various cellular processes. However, ML-7 has a relatively short half-life and can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
ML-7 has potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. Future research could focus on developing more potent and selective 1-acetyl-N-(2-methylphenyl)-6-indolinesulfonamide inhibitors, as well as exploring the therapeutic potential of ML-7 in these diseases. Additionally, ML-7 could be used in combination with other drugs to enhance their efficacy and reduce toxicity.
Applications De Recherche Scientifique
ML-7 has been widely used in scientific research to study the role of 1-acetyl-N-(2-methylphenyl)-6-indolinesulfonamide in various cellular processes. 1-acetyl-N-(2-methylphenyl)-6-indolinesulfonamide is an enzyme that phosphorylates the regulatory light chain of myosin, which is essential for the contraction of smooth and skeletal muscle. ML-7 has been shown to inhibit 1-acetyl-N-(2-methylphenyl)-6-indolinesulfonamide activity, leading to a decrease in myosin phosphorylation and muscle contraction.
Propriétés
IUPAC Name |
1-acetyl-N-(2-methylphenyl)-2,3-dihydroindole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-5-3-4-6-16(12)18-23(21,22)15-8-7-14-9-10-19(13(2)20)17(14)11-15/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUARERNXOVYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4060035.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4060044.png)
![1-[(1-acetyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4060056.png)
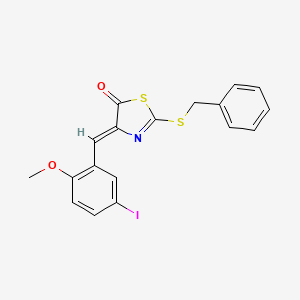
![1-[2-(2-methoxyphenyl)ethyl]-4-phenyl-5-(tetrahydro-2H-pyran-4-yl)-1H-imidazole](/img/structure/B4060058.png)
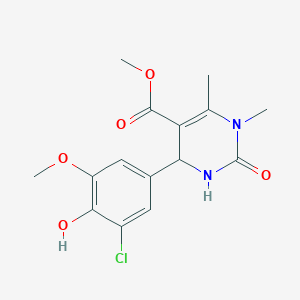
![3,3'-[(2-nitrophenyl)methylene]bis-1H-indole](/img/structure/B4060069.png)
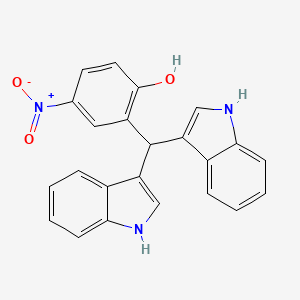
![methyl N-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate](/img/structure/B4060079.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4060085.png)


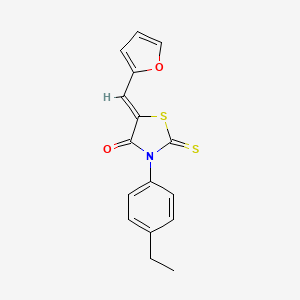
![[4-bromo-2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B4060117.png)